molecular formula C10H12O2 B105328 2,4,6,8-Decatetraenoic acid CAS No. 17016-39-6

2,4,6,8-Decatetraenoic acid

Cat. No. B105328
CAS RN: 17016-39-6
M. Wt: 164.2 g/mol
InChI Key: XJMGDZBZBKBSLJ-GAXCVXDLSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4,6,8-Decatetraenoic acid consists of a chain of ten carbon atoms, with double bonds between the second and third, fourth and fifth, sixth and seventh, and eighth and ninth carbon atoms . The molecule also contains two oxygen atoms, forming a carboxylic acid group at the end of the carbon chain .


Physical And Chemical Properties Analysis

2,4,6,8-Decatetraenoic acid has a molecular weight of 164.20 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 329.2±11.0 °C at 760 mmHg, and a flash point of 233.0±10.2 °C . It has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

1. Enzymatic Synthesis and Spectral Characteristics

Deca-2,4,6,8-tetraenoic acid serves as a substrate for acyl-CoA synthetases in rat liver mitochondria. The synthesis of decatetraenoyl-CoA by these enzymes presents unique spectral characteristics, offering insights into mitochondrial enzyme activity and interactions with CoA (Garland, Yates, & Haddock, 1970) Garland, P., Yates, D. W., & Haddock, B. A. (1970). Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria. The Biochemical Journal, 119(3), 553–564..

2. Photochemistry in Fluorinated Compounds

The compound has been studied in the context of photochemistry, particularly in its relation to fluorinated 7-amino-4-quinolone-3-carboxylic acids. These studies help understand the phototoxicity and photochemical behavior of certain therapeutic compounds (Fasani et al., 1999) Fasani, E., Barberis Negra, F. F., Mella, M., Monti, S., & Albini, A. (1999). Photoinduced C-F Bond Cleavage in Some Fluorinated 7-Amino-4-quinolone-3-carboxylic Acids. The Journal of Organic Chemistry, 64(15), 5388–5395..

3. Influence on Berthelot Reaction

Research involving 2,4,6,8-decatetraenoic acid has contributed to improving the Berthelot reaction for determining ammonium in soil extracts and water, demonstrating its utility in environmental chemistry and soil science (Rhine, Mulvaney, Pratt, & Sims, 1998) Rhine, E., Mulvaney, R., Pratt, E. J., & Sims, G. (1998). Improving the Berthelot Reaction for Determining Ammonium in Soil Extracts and Water. Soil Science Society of America Journal, 62, 473–480..

4. Environmental Contamination Assessment

Studies involving 2,4,6,8-tetrachlorodibenzothiophene, a related compound, provide insight into the environmental impact and sources of pollution in specific ecosystems, such as the Passaic River in New Jersey (Huntley et al., 1994) Huntley, S., Wenning, R., Paustenbach, D., Wong, A. S., & Luksemburg, W. (1994). Potential sources of polychlorinated dibenzothiophenes in the Passaic River, New Jersey. Chemosphere, 29, 257–272..

5. Creation of Chiral Liquid Crystals

Research has demonstrated the use of derivatives of 2,4,6,8-decatetraenoic acid in the synthesis of novel ferro- and antiferro-electric liquid crystals, highlighting its potential in material science and optoelectronics (Heppke, Loetzsch, Morr, & Ernst, 1997) Heppke, G., Loetzsch, D., Morr, M., & Ernst, L. (1997). New chiral side chains for ferro- and antiferro-electric liquid crystals derived from the preen-gland wax of the domestic goose. Journal of Materials Chemistry, 7, 1993–1999..

properties

IUPAC Name

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGDZBZBKBSLJ-GAXCVXDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Decatetraenoic acid

CAS RN

17016-39-6
Record name 2,4,6,8-Decatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,8-Decatetraenoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6,8-DECATETRAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DA Vessey, J Hu - Journal of Biochemical Toxicology, 1995 - Wiley Online Library
A mitochondrial freeze/thaw lysate was fractionated on a DEAE‐cellulose column into four distinct acyl‐CoA ligase fractions. First to elute was a 50 kDa short‐chain ligase that activated …
Number of citations: 36 onlinelibrary.wiley.com
H Greger, O Hofer - Phytochemistry, 1989 - Elsevier
From the lipophilic extract of subterranean parts of Achillea millefolium s.str. 17 different alkamides together with (+)-sesamin were separated by CC, MPLC, TLC, and identified by …
Number of citations: 35 www.sciencedirect.com
M Pacholec, CL Freel Meyers, M Oberthür, D Kahne… - Biochemistry, 2005 - ACS Publications
Simocyclinone D 8 consists of an anguicycline C-glycoside tethered by a tetraene diester linker to an aminocoumarin. Unlike the antibiotics novobiocin, clorobiocin, and coumermycin A …
Number of citations: 36 pubs.acs.org
KM Knights, MJ Sykes, JO Miners - Expert opinion on drug …, 2007 - Taylor & Francis
Despite being the first conjugation reaction demonstrated in humans, amino acid conjugation as a route of metabolism of xenobiotic carboxylic acids is not well characterised. This is …
Number of citations: 108 www.tandfonline.com
M Kelley, DA Vessey - Current Protocols in Toxicology, 2002 - Wiley Online Library
A wide variety of xenobiotic carboxylic acids are metabolized to their amino acid conjugates via a pathway that exists primarily in liver and kidney. This conjugation occurs in a two‐step …
KM Knights, CJ Drogemuller - Current drug metabolism, 2000 - ingentaconnect.com
This review focuses primarily on the mammalian medium and long-chain fatty acid coenzyme A ligases that have been implicated in the metabolism of xenobiotic carboxylic acids such …
Number of citations: 57 www.ingentaconnect.com
DA Vessey, M Kelley, RS Warren - Biochimica et Biophysica Acta (BBA) …, 1999 - Elsevier
Two distinct forms of xenobiotic/medium-chain fatty acid:CoA ligase (XM-ligase) were isolated from human liver mitochondria. They were referred to as HXM-A and HXM-B based on …
Number of citations: 43 www.sciencedirect.com
DA Vessey - Digestive diseases and sciences, 2001 - Springer
The ATP-dependent activation of short- and medium-chain fatty acids to their respective CoA thioester adducts was investigated in the colonic mucosa from swine. Subcellular …
Number of citations: 7 link.springer.com
B Yang, Y Liu, Y Li, S Zhu, Y Li, J Yi, Z Ouyang, B Liu… - Chemosphere, 2021 - Elsevier
Butachlor is a systemic herbicide widely applied on wheat, rice, beans, and different other crops, and is frequently detected in groundwater, surface water, and soil. Therefore, it is …
Number of citations: 18 www.sciencedirect.com
DA Vessey, E Lau, M Kelley - Journal of biochemical and …, 2000 - Wiley Online Library
The XL‐I form of xenobiotic‐metabolizing medium‐chain fatty acid:CoA ligase was previously purified to apparent homogeneity from bovine liver mitochondria, and the amino acid …
Number of citations: 10 onlinelibrary.wiley.com

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